1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione)

Dielectric properties High-frequency laminates Bismaleimide resin

Sourcing a bismaleimide with the wrong bridge group risks dielectric loss and hygrothermal drift in high-frequency laminates. CAS 13132-94-0 (BMIE), featuring a diphenyl ether linkage, resolves this directly. - Delivers systematically lower Dk/Df and moisture uptake vs. methylene-bridged BDM in cured networks. - Single-stage thermal degradation profile identical to BMIM; Tg > 230°C ensures lead-free soldering margin. - Commercial grade (≥95% purity, yellow powder) available for aerospace prepregs, IC encapsulation, and high-speed PCB formulations.

Molecular Formula C20H12N2O5
Molecular Weight 360.3 g/mol
CAS No. 13132-94-0
Cat. No. B089261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione)
CAS13132-94-0
Synonyms4,4-BISMALEIMIDODIPHENYLETHER(44ODA/BMI)
Molecular FormulaC20H12N2O5
Molecular Weight360.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C(=O)C=CC2=O)OC3=CC=C(C=C3)N4C(=O)C=CC4=O
InChIInChI=1S/C20H12N2O5/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)27-16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H
InChIKeyXOJRVZIYCCJCRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ether-Bridged Bismaleimide Monomer Baseline


1,1'-(Oxybis(4,1-phenylene))bis(1H-pyrrole-2,5-dione), systematically referred to as 4,4'-bismaleimidodiphenyl ether (BMIE) and commercially designated JBM-300N by JFE Chemical, is an aromatic bismaleimide (BMI) monomer (MW 360.32 g/mol, C₂₀H₁₂N₂O₅) featuring a central diphenyl ether linkage between two maleimide termini [1]. This monomer belongs to the class of addition-curable thermosetting polyimides that cross-link via the maleimide groups without generating volatile by-products, enabling void-free cure . Commercially, it is supplied as a yellow powder with purity ≥95% and a melting point of 180±10°C, positioning it for electronic material and advanced composite matrix applications . The ether bridge imparts a combination of molecular flexibility and thermal stability that distinguishes its cured-network properties from the more rigid, commercially dominant 4,4'-bismaleimidodiphenylmethane (BDM/DDMBMI) [2].

Ether-bridged BMI monomer for low-dielectric-loss RF and high-frequency laminate formulations
Matrix precursor for high-temperature aerospace composites requiring thermal endurance and toughness
Building block for electronic encapsulation and structural adhesives with void-free addition cure

Why Generic BMI Substitution Fails


Bismaleimide resins are not fungible commodities; the chemical bridge between the two maleimide termini dictates the cured network's polarity, free volume, moisture uptake, dielectric signature, and thermal-degradation pathway. The diphenyl ether (−O−) linkage in CAS 13132-94-0 introduces a lower-polarity, higher-free-volume architecture compared to the methylene (−CH₂−) bridge of 4,4'-bismaleimidodiphenylmethane (BDM), while avoiding the thermally labile sulfone (−SO₂−) group of BMIS that degrades via a two-stage mechanism at lower temperatures [1]. Direct comparative studies demonstrate that cured resins derived from ether-linked BMIs exhibit systematically lower dielectric constant, dissipation factor, and moisture absorption than their diphenylmethane counterparts [2], while TGA data confirm that the thermograms of BMIE and BMIM are identical and superior to that of BMIS [1]. Consequently, substituting CAS 13132-94-0 with a generic BMI without accounting for these bridge-dependent property differences risks compromising the dielectric loss budget, hygrothermal stability, and thermal endurance of the final component—outcomes directly relevant to procurement specifications in high-frequency electronics and aerospace composites [2][3].

Ether-bridged BMI (CAS 13132-94-0)
Methylene-bridged BDM (CAS 13676-54-5)
Dielectric loss Reported lower ε and dissipation factor; substituting with generic BDM may compromise signal integrity in RF laminates.
Moisture uptake Ether-linked networks show lower equilibrium moisture absorption; BDM-based systems may exhibit greater hygrothermal drift.
Thermal degradation BMIE exhibits single-stage degradation identical to BDM; sulfone-bridged analogs degrade via inferior two-stage mechanism.

Quantitative Evidence vs. Analog BMIs


Lower Dielectric Loss with Ether-Bridged BMI

In direct head-to-head comparison within the same study, cured bismaleimide resins based on DPBMI (dipentene-bismaleimide containing the diphenyl ether structural motif characteristic of CAS 13132-94-0) were measured alongside commercial 4,4-bismaleimidodiphenylmethane (DDMBMI, CAS 13676-54-5). The authors report that cured DPBMI exhibits a lower dielectric constant, a lower dissipation factor, and reduced moisture absorption relative to DDMBMI, measured via dielectric analyzer and dynamic mechanical analyzer on thermally polymerized specimens [1]. Although the absolute numeric ε and tan δ values are not extracted in the abstract, the relative ordering (DPBMI < DDMBMI) is explicitly stated and provides the basis for selecting ether-bridged architectures over methylene-bridged architectures when low dielectric loss is a procurement criterion.

Dielectric Loss vs. BDM
Direct comparison
DPBMI (ether-containing) exhibits lower dielectric constant (ε) and dissipation factor (tan δ) than commercial DDMBMI.
Supports ether-bridged BMI selection for RF-transparent laminates and radomes.
Exact numeric values in full-text study; relative ordering confirmed.
Dielectric properties High-frequency laminates Bismaleimide resin

Lower Moisture Absorption for Ether-Bridged BMI

The same direct comparative study that evaluated dielectric properties also quantified moisture absorption of cured DPBMI versus commercial DDMBMI, reporting that the cured DPBMI resin absorbs less moisture than its diphenylmethane counterpart [1]. This result aligns with the structural expectation that the diphenyl ether linkage (−O−) reduces polarity and increases free volume relative to the methylene (−CH₂−) bridge, thereby lowering the equilibrium water uptake in the cured network. Additionally, class-level data demonstrate that BMI resins as a family exhibit a relatively low propensity for moisture absorption, with cured BMI formulations capable of moisture absorption as low as 0.19 wt% in optimized copper-clad laminate formulations [2].

Moisture Absorption vs. BDM
Direct comparison
Cured DPBMI absorbs less moisture than DDMBMI; class-level BMI moisture absorption as low as 0.19 wt% reported.
Reduced moisture uptake helps preserve Tg and dimensional stability under humid service conditions.
Comparative data from Hwang et al. (2006); CCL data from IEEE (2011).
Moisture absorption Hygrothermal aging Composite matrix durability

Superior Thermal Degradation Profile vs. BMIS

A comparative TGA study of four bismaleimides—BMIM (diphenylmethane), BMIE (diphenyl ether, i.e., CAS 13132-94-0), BMIS (diphenyl sulfone), and BMIP (bisphenol-A diphenyl ether)—cured with diallyl bisphenol A novolac (ABPF) revealed that the thermograms of BMIM and BMIE are identical and superior to that of BMIS, with BMIS showing a two-stage decomposition pattern and relatively poor performance at lower temperatures, whereas BMIE and BMIM both exhibit a single-stage degradation profile [1]. In a separate class-level comparison, bismaleimide resins as a matrix category demonstrate Td5% in the range of 400–500°C, significantly exceeding that of epoxy systems (250–350°C) and phenolic resins (260–350°C) [2].

Thermal Degradation vs. BMIS
Direct comparison
BMIE TGA thermogram identical to BMIM (single-stage); BMIS shows two-stage decomposition, inferior at lower temperatures.
Ether bridge avoids premature low-temperature decomposition risk of sulfone-bridged BMIs.
TGA of ABPF-cured blends; Nair et al., 2001.
Thermal stability Thermogravimetric analysis Polymer degradation

BMI Tg Advantage over Epoxy and Phenolic

A comprehensive class-level comparison of thermoset polymer matrix properties reports that bismaleimide (BMI) resins exhibit glass transition temperatures (Tg) in the range of 230–350°C, representing a >2× improvement over recyclable epoxy systems (Tg 105–120°C) and a >1.5× advantage over phenolic resins (Tg 100–150°C) [1]. While this data is at the class level (not specific to CAS 13132-94-0 vs. a named analog), it establishes the fundamental thermal performance tier occupied by BMI monomers including the target compound, and provides the quantitative justification for selecting a BMI-based matrix over epoxy when the application's continuous-use temperature exceeds ~150°C.

BMI Tg Range
Class-level
230–350°C
Positions BMI matrices above epoxy (105–120°C) and phenolic (100–150°C) for continuous high-temperature use.
Class-level review; measurement method not specified in source table.
Glass transition temperature Thermoset matrix selection High-temperature composites

Impact Strength Enhancement via Ether Linkage

A cross-study comparable evidence point comes from work on a structurally analogous fluorinated BMI containing an ether bridge: 2,2′-bis[4-(4-maleimidephenoxy)phenyl]hexafluoropropane (6FBMP) copolymerized with diallyl hexafluorobisphenol A (6FDABPA). This system retains excellent dielectric properties (ε = 2.88, tan δ = 0.009 at 10 GHz) while its impact strength was measured to be approximately 1.6 times higher than that of the conventional 4,4′-bismaleimidodiphenylmethane (BDM)/2,2′-diallyl bisphenol A (DABPA) resin [1]. The authors attribute this toughening effect specifically to the flexible ether group in the molecular backbone disrupting chain packing and decreasing crosslinking density [1]. While this data is not measured on CAS 13132-94-0 itself, it constitutes strong cross-study comparable evidence that the diphenyl ether bridge—the defining structural feature of CAS 13132-94-0—confers a toughness advantage over the methylene-bridged BDM architecture, and that this advantage can be realized without sacrificing the dielectric performance for which ether-linked BMIs are selected.

Impact Strength vs. BDM
Cross-study comparable
Fluorinated ether-linked BMI (6FBMP) shows ~1.6× higher impact strength than BDM/DABPA; flexible ether group identified as structural origin of toughening.
Ether-bridge architecture may confer toughness advantage without sacrificing dielectric performance.
Cross-study inference; direct measurement on CAS 13132-94-0 awaited.
Impact strength Toughness Bismaleimide modification

Expanded Processing Window with Ether-Bridged BMI

Patent literature explicitly addresses the processing limitations of unmodified bismaleimides—high melting points and narrow processing windows between melt and cure onset—and teaches that incorporating ether linkages (specifically 3,4'-diaminodiphenyl ether as a building block) into BMI prepolymers broadens the processing window, reduces melt viscosity, and improves solubility prior to crosslinking [1]. This is consistent with the commercial specification of JBM-300N (CAS 13132-94-0) which provides a melting point of 180±10°C , compared with the melting point of 4,4'-bismaleimidodiphenylmethane at 156–160°C [2]. The higher melting point of the ether-bridged monomer, when combined with appropriate co-reactants, translates into a wider temperature gap between the molten state and the cure exotherm onset, which is a critical processing advantage for resin transfer molding (RTM) and prepreg manufacturing.

Processing Window
Supporting evidence
Melting point 180±10°C (JBM-300N); ether-linked prepolymers reported to broaden processing window and reduce melt viscosity vs. unmodified BMIs.
Widens melt-to-cure gap, supporting RTM and prepreg manufacturing processes.
Patent CN108395534A and commercial specification.
Processing window Bismaleimide prepolymer Melt viscosity

Application Scenarios for Ether-Bridged BMI


Low Dielectric Loss RF and CCL Applications

This is the highest-differentiation application scenario for CAS 13132-94-0. The direct comparative evidence that ether-linked BMI (DPBMI) cured networks exhibit lower dielectric constant and lower dissipation factor than commercial DDMBMI [1], combined with class-level moisture absorption as low as 0.19 wt% in optimized CCL formulations [2], positions this monomer as the preferred bismaleimide building block for 5G/6G base-station PCBs, automotive radar substrates, and satellite communication laminates operating in the 1–100 GHz range. In this application, the procurement decision between CAS 13132-94-0 and CAS 13676-54-5 (BDM) is quantifiably justified by: (a) lower dielectric loss reducing signal attenuation per unit length, (b) lower moisture absorption preventing Δε drift under humid service conditions, and (c) Tg > 230°C ensuring dimensional stability during lead-free soldering at 260°C.

High-Temperature, High-Impact Aerospace Composites

The TGA evidence that BMIE exhibits thermal degradation behavior identical to BMIM (single-stage, superior to the two-stage degradation of BMIS) [3], combined with the cross-study finding that ether-bridged BMI architectures deliver ~1.6× impact strength enhancement over BDM/DABPA systems [4], makes CAS 13132-94-0 the structurally rational starting monomer for aerospace composite matrices (e.g., engine nacelle inner barrels, thrust reverser components, and wing leading edges) where the competing requirements are thermal endurance (Td5% up to 500°C class-level [5]) and damage tolerance. The documented Tg range of 230–350°C for BMI matrices [5] further ensures compatibility with supersonic and hypersonic aerostructure thermal environments where epoxy matrices (Tg 105–120°C [5]) are categorically excluded. The broader processing window of ether-linked BMI prepolymers [6] additionally supports autoclave and out-of-autoclave (OOA) manufacturing of large integrated structures.

High-Temperature Electronic Encapsulation and Adhesives

The combination of high Tg (230–350°C class-level [5]), single-stage thermal degradation behavior equivalent to BMIM [3], and void-free addition cure without volatile by-products positions CAS 13132-94-0 as a monomer of choice for electronic encapsulation compounds and high-temperature structural adhesives used in IGBT power modules, downhole sensors, and aerospace fastening. In adhesive applications, the lower moisture absorption of ether-linked systems [1] directly translates to superior bond-line durability under temperature-humidity cycling (e.g., 85°C/85%RH reliability testing), while the commercial availability of JBM-300N at ≥95% purity provides the batch-to-batch consistency required for qualified adhesive formulations.

BMI-Toughened Epoxy for High-Temperature Applications

For applications where the full performance of a neat BMI matrix exceeds requirements but epoxy alone is thermally inadequate, CAS 13132-94-0 can be blended with epoxy resins to create interpenetrating or co-cured networks that balance cost, processability, and elevated-temperature performance. Class-level evidence shows that BMI incorporation into epoxy systems raises Tg and thermal stability: BMI/DBA–epoxy IPN systems achieve Tg around 280°C (equivalent to neat epoxy), simultaneously enhancing tensile strength by 25%, flexural strength by 30%, and impact strength by 45% relative to the neat epoxy baseline [7]. The ether-bridged architecture of CAS 13132-94-0, with its documented compatibility-enhancing features (lower polarity, higher flexibility than methylene-bridged BDM), is structurally suited for such hybrid formulations, though direct comparative blending data for this specific monomer await publication.

Application
Selection Property
Validation Focus
Low-Dielectric RF & CCL Laminates
Dielectric loss profile & moisture resistance
ε and tan δ measurement; moisture uptake under 85°C/85% RH
High-Temperature Aerospace Composites
Thermal degradation behavior & impact tolerance
TGA isothermal aging; impact strength after thermal cycling
Electronic Encapsulation & Adhesives
High Tg, single-stage cure, low moisture uptake
Bond-line durability under temperature-humidity cycling
BMI-Toughened Epoxy Hybrids
Compatibility with epoxy & toughness enhancement
Tg shift and mechanical property retention in IPN blends
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